

Comparing the efficacy of Fasudil hydrochloride and Ripasudil in glaucoma models

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A Comparative Guide to Fasudil Hydrochloride and Ripasudil in Glaucoma Models

For Researchers, Scientists, and Drug Development Professionals

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy.[1] The primary modifiable risk factor and the sole therapeutic target is elevated intraocular pressure (IOP).[2][3] A novel class of drugs, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, has emerged as a promising therapeutic strategy. These agents directly target the trabecular meshwork, the primary site of aqueous humor outflow resistance, to lower IOP.[4][5][6]

This guide provides an objective comparison of two key ROCK inhibitors, **Fasudil hydrochloride** and its fluorinated analog, Ripasudil (K-115), based on experimental data from preclinical glaucoma models. Fasudil was initially approved for cerebral vasospasm, while Ripasudil is the first ROCK inhibitor approved specifically for glaucoma and ocular hypertension in Japan.[4][7][8] Ripasudil is considered a more potent and selective ROCK inhibitor than Fasudil.[7]

Mechanism of Action: The Rho/ROCK Signaling Pathway





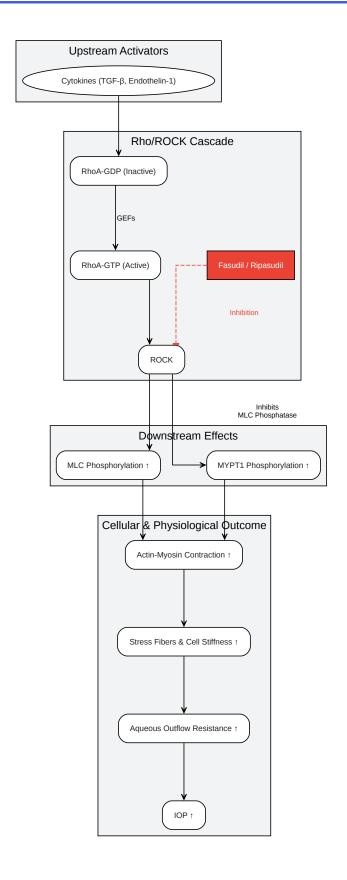


The Rho family of small G-proteins (including RhoA, RhoB, and RhoC) and their primary effectors, the Rho kinases (ROCK1 and ROCK2), are crucial regulators of cell shape, adhesion, and motility.[7] In the eye's conventional outflow pathway, the Rho/ROCK signaling cascade plays a pivotal role in modulating aqueous humor drainage.

Activation of RhoA (in its GTP-bound state) stimulates ROCK.[4] ROCK, in turn, phosphorylates downstream targets, including myosin light chain (MLC) and myosin phosphatase target subunit 1 (MYPT1). This leads to an increase in actin-myosin-driven cell contraction and the formation of stress fibers within the trabecular meshwork (TM) and Schlemm's canal (SC) endothelial cells.[7][9] The resulting cytoskeletal changes increase the stiffness of the TM, elevating outflow resistance and consequently raising IOP.

ROCK inhibitors like Fasudil and Ripasudil function by competitively binding to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets. This induces the relaxation of TM cells, alters cell shape, reduces actin bundles, and decreases the deposition of extracellular matrix, all of which contribute to an increase in conventional aqueous humor outflow and a reduction in IOP.[2][9]





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Caption: The Rho/ROCK signaling pathway in trabecular meshwork cells.



Comparative Efficacy Data Intraocular Pressure (IOP) Reduction

Both Fasudil and Ripasudil have demonstrated significant IOP-lowering effects in various glaucoma models. Ripasudil generally shows a potent effect at lower concentrations.

Drug	Concentr ation	Model	Baseline IOP (mmHg)	Max IOP Reductio n (mmHg)	Time Point of Max Reductio n	Citation
Fasudil	0.5%	Human (Severe Glaucoma)	51-58	17.9% reduction	-	[10]
Fasudil	1.2%	Human (Severe Glaucoma)	51-58	21.2% reduction	-	[10]
Fasudil	0.1 mg/kg/min (IV)	Rabbit (Normal)	~16	Significant Reduction	30-60 min	[11]
Ripasudil	0.4%	Rabbit (Normal)	-	Significant Reduction	1-2 hours	[2]
Ripasudil	0.4%	Monkey (Normal)	-	Significant Reduction	1-6 hours	[2]
Ripasudil	0.4%	Human (POAG/OH T)	~24	4.5	2 hours	[12]
Ripasudil	0.4% (adjunct)	Human (POAG/OH T)	~19.8	3.0	3 months	[13]

POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension; IV: Intravenous.





Neuroprotective Effects

Beyond IOP reduction, ROCK inhibitors exhibit neuroprotective properties by promoting the survival of retinal ganglion cells (RGCs), the neurons that are progressively lost in glaucoma.



Drug	Model	Key Findings	Citation
Fasudil	Optic Nerve Injury	Reduced cell apoptosis and significantly increased axonal regeneration.	[14]
Fasudil	Hippocampal Neurons	Reduced cell death via the JNK signal pathway.	[15]
Ripasudil	Optic Nerve Crush	Reduced RGC loss; effects were attributed to actions on RGCs and supporting glial cells.	[15]
Ripasudil	Mechanical Optic Nerve Injury	Decreased pro- apoptotic Bax protein expression and increased anti- apoptotic Bcl-xL expression.	[14]
Ripasudil	NMDA-induced Retinal Damage	Significantly suppressed NMDA- induced RGC loss and retinal thinning.	[16]
Ripasudil	Oxidative Stress (in vitro)	Inhibited RGC reduction and suppressed enhanced calpain activity induced by oxidative stress.	[16]
Fasudil vs. Ripasudil	Optic Nerve Crush	Neuroprotective effects were similar, but the specificity of Ripasudil was 2 to 18	



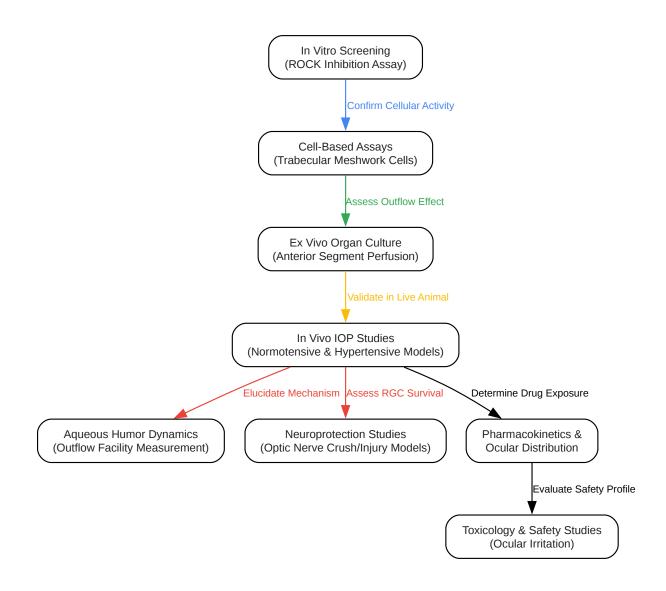
times higher than Fasudil.

JNK: c-Jun N-terminal kinase; NMDA: N-methyl-D-aspartate.

Experimental Protocols and Workflow General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of anti-glaucoma agents typically follows a structured workflow to determine efficacy and safety before advancing to clinical trials.





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Caption: Generalized workflow for preclinical evaluation of anti-glaucoma drugs.

Key Experimental Methodologies

- 1. In Vivo IOP Measurement in Rabbits (Fasudil Study)
- Animals: Male rabbits are placed in holding boxes. Local anesthesia (e.g., 0.4% oxybuprocaine hydrochloride) is applied to the eyes.[11]

Validation & Comparative





- Drug Administration: For systemic evaluation, Fasudil (0.01, 0.03, or 0.1 mg/kg/min) or saline is infused continuously into an auricular vein for 30 minutes using a syringe pump.[11][17]
 For topical administration, a defined volume (e.g., 50 µL) is instilled into one eye.[2]
- IOP Measurement: IOP is measured at baseline and at regular intervals (e.g., every 10 minutes for 1 hour) post-administration using a tonometer (e.g., pneumatonometer or Schiotz tonometer).[11][18]
- Data Analysis: Changes in IOP from baseline are calculated and compared between treatment and control groups.[11]
- 2. In Vivo IOP Measurement in Monkeys (Ripasudil Study)
- Animals: Male cynomolgus monkeys are used.[2]
- Drug Administration: A 20 μL volume of 0.4% Ripasudil is instilled topically into one eye. For combination studies, other agents like 0.005% latanoprost are administered 5 minutes after Ripasudil instillation. The contralateral eye serves as an untreated control.[2]
- IOP Measurement: IOP is measured using a pneumatonometer at baseline and at 1, 2, 4, and 6 hours after instillation.[2]
- Data Analysis: The IOP-lowering effects of monotherapy and combination therapy are compared against baseline and vehicle controls.[2]
- 3. Ex Vivo Trans-Corneal/Scleral Permeation (Fasudil Study)
- Tissue Preparation: Bovine eyes are obtained, and the cornea and sclera are carefully excised.[5][6]
- Apparatus: The excised tissue is mounted in a Franz diffusion cell apparatus, separating a donor and a receptor compartment.[5]
- Permeation Study: A solution of Fasudil is placed in the donor compartment. The receptor compartment is filled with a simulated tear fluid (pH 7.4). The apparatus is maintained at a physiological temperature (e.g., 35±1 °C).[5][18]



- Sampling and Analysis: Samples are withdrawn from the receptor compartment at set time intervals (e.g., 0.5, 1, 2, 4, 6 hours). The concentration of permeated Fasudil is quantified using High-Performance Liquid Chromatography (HPLC).[5][18]
- Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation flux and permeability coefficient.[5]
- 4. In Vivo Neuroprotection Model (Optic Nerve Crush)
- Animals: Mice or rats are used. The animals are anesthetized.[14][15]
- Surgical Procedure: The optic nerve is exposed intraorbitally without damaging the ophthalmic artery. The nerve is then crushed for a specific duration (e.g., 10 seconds) with fine forceps at a set distance from the globe.
- Drug Administration: The drug (e.g., Ripasudil) is administered, for example, via topical eye drops, oral gavage, or intravitreal injection, starting at the time of the injury.[14][15]
- Outcome Assessment: After a survival period (e.g., 7-21 days), animals are sacrificed.
 Retinas are flat-mounted and stained (e.g., with Brn3a or RBPMS) to count surviving RGCs.
 Optic nerve sections can also be analyzed for axon survival.[15]
- Data Analysis: The density of surviving RGCs or axons in the treated group is compared to that in a vehicle-treated control group to determine the neuroprotective effect.[15]

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